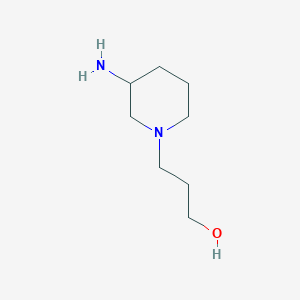

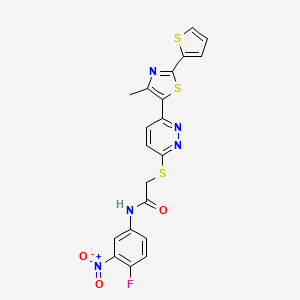

![molecular formula C24H23N3O3S3 B2500580 N-(3-(benzo[d]tiazol-2-il)-4,5-dimetiltiofen-2-il)-4-(pirrolidin-1-ilsulfonil)benzamida CAS No. 886959-08-6](/img/structure/B2500580.png)

N-(3-(benzo[d]tiazol-2-il)-4,5-dimetiltiofen-2-il)-4-(pirrolidin-1-ilsulfonil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Moreover, Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, demonstrating a solvent-free approach to creating novel benzamide derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives and their complexes were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The molecular conformations of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were also studied, showing similar molecular conformations but different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include cyclization and oxidation steps. For example, the oxidation step during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . Another study utilized oxidative C–H functionalization to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant in a metal-free approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the presence of various functional groups. The cytotoxicity of these compounds against human cancer cell lines was evaluated, with some derivatives showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The inhibitory potential of benzamide derivatives against enzymes such as alkaline phosphatase and ecto-5′-nucleotidases was also assessed, indicating their potential to bind nucleotide protein targets . Additionally, the ADMET properties of synthesized compounds were predicted, suggesting good oral drug-like behavior .

Aplicaciones Científicas De Investigación

- Fenómenos fotofísicos: En varios disolventes, el compuesto muestra diferentes comportamientos fotofísicos. Por ejemplo, los espectros de absorción y emisión de fluorescencia del compuesto se alinean con los valores máximos experimentales .

- Dinámica de los enlaces de hidrógeno: Los cálculos ab initio revelan que la polaridad del disolvente afecta a los enlaces de hidrógeno en estado excitado y a las transferencias de protones. La fuerza del enlace de hidrógeno en estado excitado depende de los efectos del disolvente y de la electronegatividad del donador y aceptor de protones. A medida que aumenta la polaridad del disolvente, la reacción de transferencia de protones intramolecular en estado excitado (ESIPT) del compuesto se inhibe gradualmente .

Funcionalización y química de ligandos

La estructura del compuesto sugiere posibles aplicaciones en química de ligandos. Aquí se presenta una breve descripción general:

- Funcionalización: Al conectar la unidad de benzotiazol, el compuesto puede servir como un bloque de construcción versátil para ligandos y complejos de coordinación .

- Complejos de rutenio: Las reacciones con precursores de rutenio producen complejos de organocarboxamida de rutenio(II). Estos complejos pueden encontrar aplicaciones en catálisis, detección o ciencia de materiales .

Otras aplicaciones potenciales

Aunque no se han estudiado ampliamente, considere estas áreas adicionales:

Revelación de los efectos del disolvente: enlace de hidrógeno en estado excitado y transferencia de protones de 2-(benzo[d]tiazol-2-il)-3-metoxinaftalen-1-ol 芳香族咪唑官能化 2-(benzo[d]thiazol-2-yl)phenol (BTZ) 的二 … [Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors afforded the respective organo-carboxamide ruthenium(ii) complexes](https://pubs.rsc.org/en/content/articlelanding/2022/nj/d1nj05657c

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c1-15-16(2)31-24(21(15)23-25-19-7-3-4-8-20(19)32-23)26-22(28)17-9-11-18(12-10-17)33(29,30)27-13-5-6-14-27/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTPKNDLTUWHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

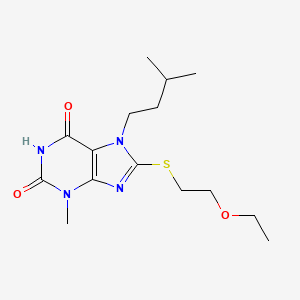

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)